molecular formula C9H17NO B3429482 (2S)-2-Isocyanatooctane CAS No. 745783-87-3

(2S)-2-Isocyanatooctane

Cat. No. B3429482
CAS RN: 745783-87-3
M. Wt: 155.24 g/mol
InChI Key: FTWPDIQXUDUDPL-VIFPVBQESA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could include its reactivity, the products it forms, the conditions needed for the reactions, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It could also include the compound’s stability and reactivity .

Scientific Research Applications

Mechanistic Aspects of Hydrocarbon Activation

A study by Ingelsten et al. (2006) delves into the mechanism of lean NO(2) reduction by hydrocarbons over HZSM-5, highlighting the role of isocyanate species in hydrocarbon activation. The research reveals a significant correlation between the formation of isocyanate species, the consumption of water, and the formation of amine species, thereby confirming the involvement of isocyanate species in hydrocarbon-derived reactions over Brønsted acid sites. This finding underscores the importance of isocyanate species in environmental catalysis and pollution control technologies Ingelsten, Palmqvist, & Skoglundh, 2006.

Synthesis of Uranium Metallocene Compounds

Brennan and Andersen (2002) explored the electron-transfer reactions of trivalent uranium, leading to the preparation and structural analysis of uranium metallocene compounds involving isocyanate intermediates. Their work offers insights into the bonding characteristics and reactivity of isocyanates with uranium, providing a foundation for further exploration of isocyanate applications in organometallic chemistry and materials science Brennan & Andersen, 2002.

Isomerization and Solute-Solvent Interactions

Levinger et al. (2003) investigated the isomerization and solute-solvent interactions of ethyl isocyanate, providing valuable data on the behavior of isocyanates in different solvent environments. Their research contributes to a deeper understanding of the dynamics and interactions at the molecular level, which is crucial for designing efficient isocyanate-based reactions in synthetic organic chemistry Levinger, Davis, Behera, Myers, Stromberg, & Fayer, 2003.

Palladium-Catalyzed Synthesis of Pyrroles

Chen et al. (2019) described an innovative route for synthesizing 2-amino-4-cyanopyrrole derivatives via palladium-catalyzed reductive insertion of alkynyl imines with isocyanides. This work not only demonstrates the versatility of isocyanates in organic synthesis but also highlights their potential applications in the development of new methodologies for constructing heterocyclic compounds Chen, Shan, Li, You, Sun, & Qiu, 2019.

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it produces this effect at the molecular level .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound .

Future Directions

This would involve speculating on future research directions. This could be based on current limitations in our understanding of the compound, or new applications that could be explored .

properties

IUPAC Name

(2S)-2-isocyanatooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWPDIQXUDUDPL-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314071
Record name (2S)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Isocyanatooctane

CAS RN

745783-87-3
Record name (2S)-2-Isocyanatooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Isocyanatooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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